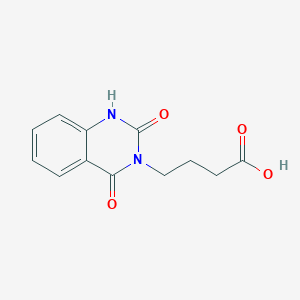

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(2,4-dioxo-1H-quinazolin-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-10(16)6-3-7-14-11(17)8-4-1-2-5-9(8)13-12(14)18/h1-2,4-5H,3,6-7H2,(H,13,18)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFBXFKMCKLOBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to facilitate the formation of the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

Reduction: Formation of reduced quinazolinone analogs.

Substitution: Introduction of different substituents at various positions on the quinazolinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions are typically quinazolinone derivatives with varying functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Chemical Formula : C₁₂H₁₂N₂O₄

- CAS Number : 115948-87-3

- Molecular Weight : 232.24 g/mol

This compound belongs to the quinazoline class, which is known for its significant biological activities, including anticancer properties. The structure features a quinazoline moiety fused with a butanoic acid side chain, which contributes to its pharmacological potential.

Anticancer Activity

One of the most promising applications of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid is its potential as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

- A549 (Lung cancer)

- DU145 (Prostate cancer)

- B16-F10 (Melanoma)

- HepG2 (Liver cancer)

Compounds derived from this structure exhibited significant cytotoxicity, with some derivatives showing promising results in binding affinity studies against DNA targets, indicating potential as DNA intercalators .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in cancer treatment:

Mechanism of Action

The mechanism of action of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site, enhancing the inhibitory effects of GABA and providing anticonvulsant activity. Additionally, it may inhibit carbonic anhydrase II, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound’s structural analogues differ in chain length, substituents, or functional groups, which critically influence their biological and physicochemical properties. Key examples include:

Physicochemical Properties

- Solubility: The butanoic acid derivative exhibits lower aqueous solubility compared to the acetic acid analogue due to increased hydrophobicity .

- Lipophilicity : Amide derivatives (e.g., TCMDC-125133) have higher logP values than carboxylic acids, enhancing membrane permeability .

- Stability: Discontinuation of 4-(2,4-dioxoquinazolin-3-yl)butanoic acid (as noted in ) may relate to instability under storage or synthetic challenges compared to shorter-chain derivatives .

Critical Analysis of Key Differences

- Chain Length: Shorter chains (e.g., acetic acid) improve solubility and CNS penetration but reduce target specificity. Longer chains (butanoic/propanoic acids) enhance binding to peripheral targets but limit bioavailability .

- Substituents : Electron-donating groups (e.g., methoxy) enhance antimalarial activity, while bulky groups (e.g., methyl) improve anti-proliferative effects .

- Functional Groups : Amide linkages (as in ) increase metabolic stability but require additional synthetic steps compared to carboxylic acids .

Biological Activity

4-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes the current understanding of its biological properties, including antimicrobial, anticancer, and potential therapeutic applications.

- Chemical Formula : C₁₂H₁₂N₂O₄

- CAS Number : 115948-87-3

- Molecular Weight : 236.24 g/mol

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds, including this compound, exhibit significant antimicrobial properties. A study using the disk diffusion method reported varying degrees of activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Compound | Gram-positive Activity | Gram-negative Activity | Fungal Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Other derivatives | Varies | Varies | Varies |

The compound showed high efficacy against specific strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer effects of the compound have been investigated through various in vitro studies. One notable study evaluated its cytotoxicity against several cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer). The findings revealed that certain derivatives of this compound demonstrated promising cytotoxic effects with IC50 values indicating effective concentrations for inhibiting cell growth.

Table 2 summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A549 | 15 | High |

| DU145 | 30 | Moderate |

| HepG2 | 25 | High |

In silico molecular docking studies further supported these findings, showing good binding affinities to target DNA, suggesting a mechanism involving DNA intercalation .

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets. The compound's structure allows it to act as a potent inhibitor of certain enzymes involved in cellular processes. For instance, it has been noted that quinazoline derivatives can inhibit protein kinases and other critical enzymes implicated in cancer progression .

Case Studies

- Antimicrobial Efficacy : In a laboratory setting, the compound was tested against multiple bacterial strains. The results indicated that it could serve as a lead compound for developing new antimicrobial agents.

- Cancer Cell Line Study : In a comparative study of various quinazoline derivatives against cancer cell lines, the compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents.

Q & A

Q. Methodological Answer :

- Replicate Experiments : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables .

- Orthogonal Assays : Cross-validate results using enzymatic inhibition assays (e.g., kinase activity) and cell viability tests (e.g., MTT assay).

- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Basic: What safety precautions are essential when handling this compound in the lab?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- First Aid : In case of skin contact, rinse immediately with water and consult a physician; provide CAS number (e.g., 14939-93-6) for medical reference .

Advanced: What strategies can be employed to determine the mechanism of action in enzyme inhibition studies?

Q. Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., dihydrofolate reductase).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and enthalpy changes .

Basic: How to approach literature reviews for identifying gaps in existing research on this compound?

Q. Methodological Answer :

- Database Search : Use SciFinder or Reaxys to filter studies by synthesis routes, biological targets, and analytical methods.

- Keyword Strategy : Combine terms like "quinazolinone derivatives," "butanoic acid analogs," and "enzyme inhibition."

- Gap Analysis : Tabulate published data (e.g., IC values, solubility profiles) to highlight understudied areas (e.g., neurotoxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.